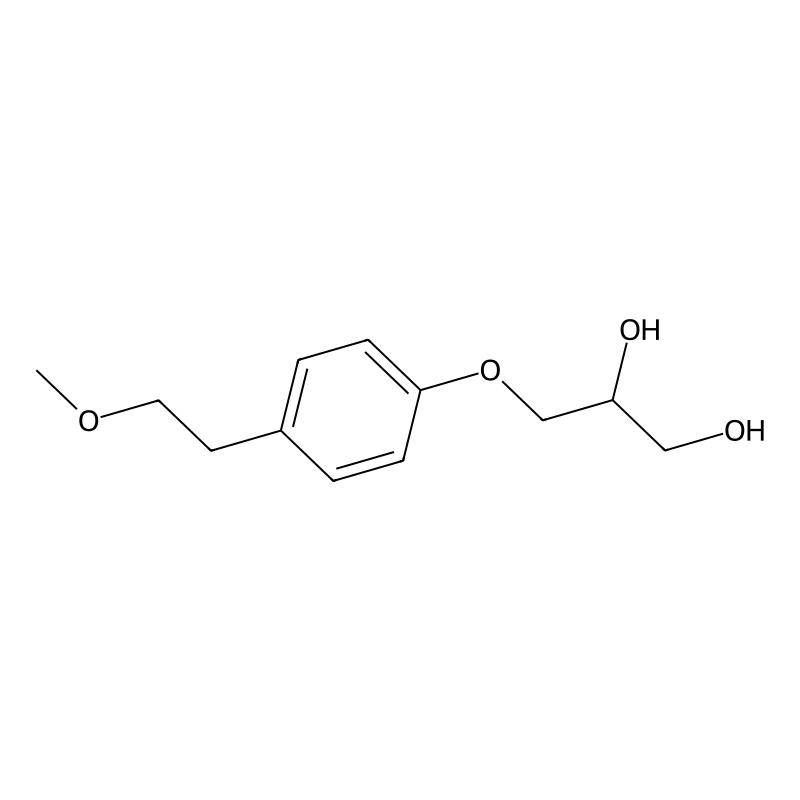

1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Impurity in pharmaceutical synthesis: Some sources identify this compound as an impurity formed during the production of Metoprolol, a beta-blocker medication. Research on metoprolol synthesis and purification processes may involve analysis and characterization of this impurity [].

- Reference standard: Several chemical suppliers list 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- as a product available for purchase. These products are likely intended for use as reference standards in analytical chemistry applications, such as chromatography or spectroscopy, to aid in the identification of this compound in mixtures [, ].

1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-, also known as 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol, is a chemical compound with the molecular formula C12H18O4 and a molecular weight of 226.27 g/mol. This compound is characterized by its unique structure, which includes a phenoxy group substituted with a methoxyethyl moiety. It is primarily utilized in research contexts due to its potential applications in various fields, including pharmaceuticals and materials science. The compound is available in high purity (typically around 95%) and can be sourced from various suppliers for research purposes .

The reactivity of 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- can be attributed to its hydroxyl groups and ether functionalities. Key reactions include:

- Glycosylation: The compound can undergo regioselective glucosylation, which allows for the functional diversification into fine chemicals. This process has been optimized using sucrose phosphorylase-catalyzed transfer reactions, yielding significant products with minimal by-products .

- Transesterification: This reaction can modify the surfaces of kaolinite and other materials, enhancing their adsorption properties and reactivity in various applications .

Research indicates that 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- may exhibit biological activities relevant to pharmaceutical development. For instance, it has been identified as an impurity in Metoprolol within the European Pharmacopeia, highlighting its significance in drug formulation and safety assessments. Understanding its biological interactions is crucial for evaluating its safety and efficacy in medicinal applications .

The synthesis of 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- can be achieved through several methods:

- Direct Alkylation: This method involves the alkylation of phenolic compounds with appropriate alkyl halides under basic conditions.

- Glycosylation Techniques: Utilizing enzymatic methods for glycosylation can facilitate the introduction of sugar moieties to enhance solubility and bioactivity .

- Transesterification: This process can be employed to modify other compounds or surfaces using the propanediol framework .

The applications of 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- span several domains:

- Pharmaceuticals: Its role as an impurity in drug formulations necessitates thorough understanding for quality control.

- Materials Science: The compound's ability to modify surfaces makes it useful in creating advanced materials with tailored properties.

- Biochemistry: It serves as a biochemical reagent in proteomics and other research areas .

Interaction studies involving 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- focus on its behavior in biological systems and its influence on drug formulations. Investigating its interactions with various biological molecules can provide insights into its pharmacokinetics and potential therapeutic effects.

Several compounds share structural similarities with 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Propanediol | C3H8O2 | Simple diol structure without aromatic substitution |

| Ethylene Glycol | C2H6O2 | Commonly used antifreeze; lacks aromatic features |

| Glycerol | C3H8O3 | Triol; used as a moisturizer; more hydroxyl groups |

| Phenylpropanediol | C9H12O2 | Contains phenolic structure but lacks methoxyethyl group |

The uniqueness of 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- lies in its specific combination of a propanediol backbone with an aromatic methoxyethyl substituent, which enhances its potential for diverse applications while differentiating it from simpler diols and glycols .